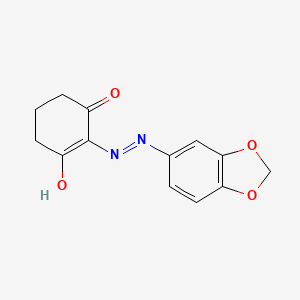
2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a cyclohexane-1,3-dione structure through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione typically involves the reaction of benzo[d][1,3]dioxol-5-yl hydrazine with cyclohexane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Mechanism of Action
The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions or proteins, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: Features a similar benzo[d][1,3]dioxole moiety but with a different core structure.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains the benzo[d][1,3]dioxole moiety linked to a diselane structure.
Uniqueness
2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity. The combination of the benzo[d][1,3]dioxole moiety with the cyclohexane-1,3-dione structure also provides a unique scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yldiazenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H12N2O4/c16-9-2-1-3-10(17)13(9)15-14-8-4-5-11-12(6-8)19-7-18-11/h4-6,16H,1-3,7H2 |
InChI Key |
VFALPDQMHJTDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)N=NC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


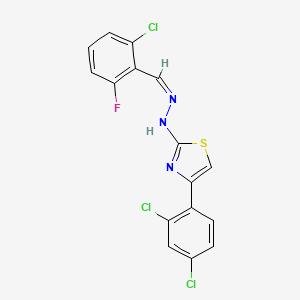
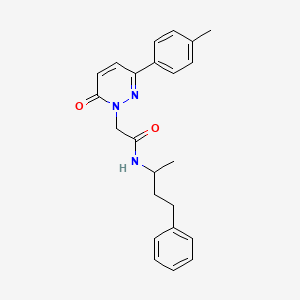
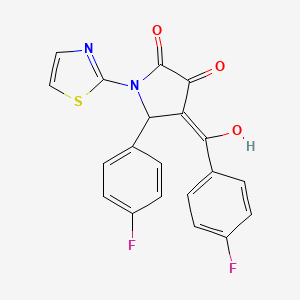
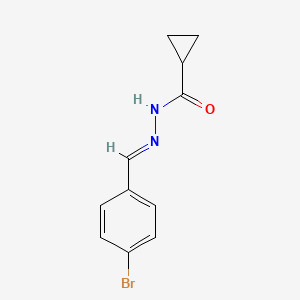

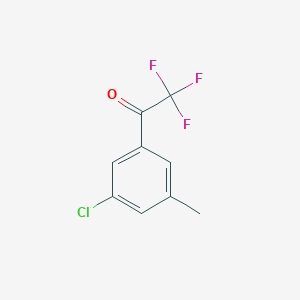
![1-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B14873207.png)
![1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)
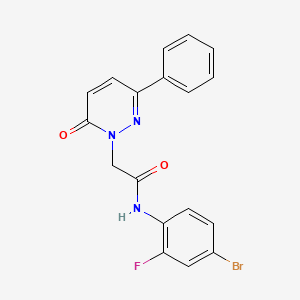

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone](/img/structure/B14873240.png)
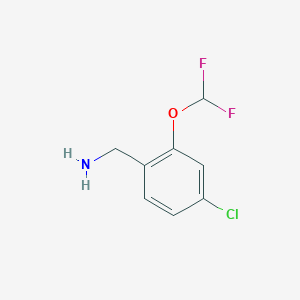
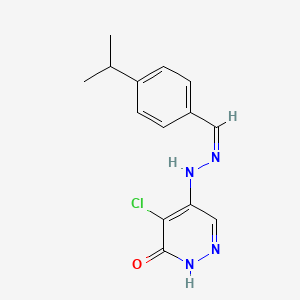
![(3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14873250.png)
